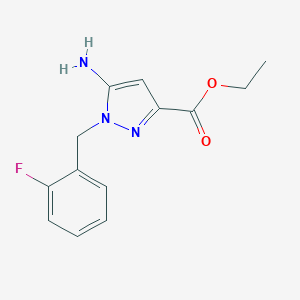

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWGQBBJLJWPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165496 | |

| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256504-39-9 | |

| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256504-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Riociguat, a potent stimulator of soluble guanylate cyclase (sGC). This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its biological significance in the context of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a pyrazole derivative with the molecular formula C13H14FN3O2 and a molecular weight of 263.27 g/mol .[1] Its chemical structure features a pyrazole ring substituted with an amino group, an ethyl carboxylate group, and a 2-fluorobenzyl group attached to one of the nitrogen atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 256504-39-9 | [1] |

| Molecular Formula | C13H14FN3O2 | [1] |

| Molecular Weight | 263.27 g/mol | [1] |

| Predicted Boiling Point | 451.9 ± 40.0 °C | [2] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 1.50 ± 0.10 | [2] |

| Predicted LogP | 1.41 | [2] |

Synthesis Protocol

The synthesis of this compound is a key step in the multistep synthesis of Riociguat. A representative synthetic approach is outlined in the following experimental protocol, based on procedures described in the patent literature for the synthesis of related pyrazolopyridine derivatives.[3]

Experimental Protocol: Synthesis of a Riociguat Intermediate

This protocol describes the cyclization reaction of this compound with 1,1,3,3-tetramethoxypropane to form 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester, a subsequent intermediate in the synthesis of Riociguat.

Materials:

-

This compound

-

1,1,3,3-Tetramethoxypropane

-

Aprotic solvent (e.g., toluene, xylene, chloroform, dichloroethane, 1,4-dioxane)

-

Organic acid (e.g., acetic acid, trifluoroacetic acid, benzoic acid)

-

Reaction vessel with a stirrer and reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a suitable reaction vessel, dissolve this compound in an aprotic solvent.

-

Add the organic acid to the solution.

-

While stirring, add 1,1,3,3-tetramethoxypropane to the reaction mixture.

-

Heat the mixture to an appropriate temperature and maintain the reaction under reflux. The specific temperature and reaction time will depend on the chosen solvent and acid catalyst.

-

Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Perform an appropriate aqueous workup to remove the acid catalyst and other water-soluble impurities.

-

Extract the product into a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester.

Note: This is a generalized protocol. The specific quantities of reagents, reaction conditions, and purification methods should be optimized for each specific application.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its role as a precursor to Riociguat. Riociguat is a direct stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[4][5][6]

The NO-sGC-cGMP pathway plays a critical role in regulating vascular tone, proliferation, and fibrosis.[1][4][6] In this pathway, nitric oxide (NO) binds to the heme group of sGC, leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to various downstream effects, including vasodilation.

Riociguat and other sGC stimulators have a dual mechanism of action:[4]

-

Direct Stimulation of sGC: They can directly stimulate sGC independently of NO, which is particularly beneficial in disease states where NO bioavailability is reduced.

-

Sensitization to NO: They can also sensitize sGC to low levels of endogenous NO, amplifying the signaling pathway.

The development of Riociguat has been a significant advancement in the treatment of pulmonary hypertension (PH), including chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH).[4][5][7]

Caption: The NO-sGC-cGMP signaling pathway and the mechanism of action of Riociguat.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its indispensable role as a building block for the synthesis of the soluble guanylate cyclase stimulator, Riociguat. Understanding its chemical properties and synthetic routes is crucial for the continued development and production of this important therapeutic agent. Further research into this and similar pyrazole derivatives may lead to the discovery of new modulators of the sGC pathway and other biologically relevant targets.

References

- 1. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN106674219A - Preparation method of Riociguat intermediate - Google Patents [patents.google.com]

- 4. rarediseasesjournal.com [rarediseasesjournal.com]

- 5. Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate structure elucidation

An In-depth Technical Guide on the Structure Elucidation of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in medicinal chemistry. This compound, with its specific substitution pattern—an amino group at position 5, an ethyl carboxylate at position 3, and a 2-fluorobenzyl group at the N1 position—is of interest in drug discovery. For instance, it is utilized in studies related to stimulators of soluble guanylate cyclase[1][2]. Accurate structure elucidation is paramount for confirming its identity, purity, and for understanding its structure-activity relationships. This guide details the synthetic rationale and comprehensive spectroscopic analysis required for the unambiguous structural confirmation of this molecule.

Chemical Identity and Physicochemical Properties

The fundamental properties of the target compound are summarized below. These data serve as the primary reference for all subsequent analytical characterizations.

| Property | Value | Reference |

| IUPAC Name | Ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate | [2][3] |

| CAS Number | 256504-39-9 | [1][2] |

| Molecular Formula | C13H14FN3O2 | [2] |

| Molecular Weight | 263.27 g/mol | [2] |

| Predicted Boiling Point | 451.9 ± 40.0 °C | [2] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [2] |

Synthesis Pathway

The synthesis of 1,3,5-substituted pyrazoles is commonly achieved through the condensation reaction between a substituted hydrazine and a β-dicarbonyl compound or its equivalent.[4][5] For the title compound, the logical precursors are (2-fluorobenzyl)hydrazine and a suitable β-ketoester, such as ethyl 2-cyano-3-oxobutanoate or ethyl 3-amino-2-cyano-3-ethoxyacrylate . The reaction involves the initial formation of a hydrazone followed by an intramolecular cyclization and elimination to yield the stable pyrazole ring.

References

- 1. This compound | 256504-39-9 [chemicalbook.com]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. GSRS [precision.fda.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Fluorobenzyl Pyrazole Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of fluorobenzyl pyrazole esters, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous approved drugs, and the incorporation of a fluorobenzyl moiety can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This document outlines the synthesis, characterization, and key properties of these esters, presenting data in a structured format for ease of comparison and providing detailed experimental protocols.

Physicochemical Properties

The physicochemical properties of fluorobenzyl pyrazole esters are crucial for their behavior in biological systems, influencing factors such as solubility, permeability, and metabolic stability. While extensive data for a wide range of specific fluorobenzyl pyrazole esters is not centrally available in the literature, the following tables summarize known properties for closely related fluorobenzyl pyrazole carboxylic acids, which are the immediate precursors to the esters. These values provide a strong foundation for predicting the properties of the corresponding esters.

Table 1: Physical Properties of Representative Fluorobenzyl Pyrazole Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

|---|---|---|---|---|---|

| 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H11FN2O2 | 234.23 | - | - | - |

| 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | C11H9FN2O2 | 220.20 | 1.5 | 1 | 4 |

| 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H11FN2O2 | 234.23 | - | 2 | 4 |

Data sourced from PubChem and other chemical databases.[4][5] XLogP3 is a computed measure of lipophilicity.

Table 2: Predicted Physicochemical Properties of a Representative Fluorobenzyl Pyrazole Ester

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility | Polar Surface Area (Ų) |

|---|

| Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate | C13H13FN2O2 | 248.26 | 2.5 - 3.5 | Low to Moderate | ~50 - 60 |

These are predicted values based on common esterification of the corresponding carboxylic acids and may vary based on the specific ester group.

Synthesis and Characterization

The synthesis of fluorobenzyl pyrazole esters typically involves a multi-step process, beginning with the construction of the pyrazole ring, followed by N-alkylation with a fluorobenzyl halide, and finally, esterification of a pyrazole carboxylic acid.

General Synthetic Protocol

A common and versatile method for synthesizing pyrazoles is through the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate or its derivatives.[6] The resulting pyrazole can then be functionalized.

Experimental Protocol: Synthesis of Ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

-

Synthesis of Ethyl 1H-pyrazole-4-carboxylate:

-

To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1H-pyrazole-4-carboxylate.

-

-

N-Alkylation with 4-Fluorobenzyl Bromide:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate.

-

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.

Table 3: Spectroscopic Data for a Representative Fluorobenzyl Pyrazole Ester

| Technique | Key Expected Signals |

|---|---|

| ¹H NMR | Signals for the pyrazole ring protons, the methylene protons of the benzyl group, the aromatic protons of the fluorobenzyl group, and the protons of the ethyl ester group. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.[7][8][9] |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, the benzyl methylene and aromatic carbons, and the ester carbonyl and ethyl carbons.[7] |

| IR | Characteristic absorption bands for the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-F stretch (around 1000-1400 cm⁻¹), C=N and C=C stretches of the pyrazole ring, and C-H stretches.[7][10][11] |

| Mass Spec | A molecular ion peak corresponding to the exact mass of the synthesized ester. Fragmentation patterns can further confirm the structure. |

Chemical Reactivity and Stability

Fluorobenzyl pyrazole esters are generally stable compounds under normal conditions. The pyrazole ring is aromatic and thus relatively resistant to oxidation and reduction.[12] The ester functional group is the most reactive site, susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The fluorobenzyl group is generally stable, although the benzylic position can be a site for radical reactions under specific conditions.

Biological Significance and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][13] The introduction of a fluorobenzyl group can enhance these activities and improve pharmacokinetic properties such as membrane permeability and metabolic stability.

While the specific signaling pathways modulated by fluorobenzyl pyrazole esters are a subject of ongoing research, pyrazole-containing compounds have been shown to target various key proteins in cellular signaling. For instance, some pyrazole derivatives act as inhibitors of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[1] Others have been found to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.

Below is a generalized diagram representing a common workflow for the synthesis and screening of novel fluorobenzyl pyrazole esters for biological activity.

Caption: A generalized experimental workflow for the synthesis, purification, characterization, and biological evaluation of novel fluorobenzyl pyrazole esters.

Below is a simplified diagram illustrating a generic kinase signaling pathway that can be targeted by small molecule inhibitors, including potentially, fluorobenzyl pyrazole esters.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in drug discovery. Fluorobenzyl pyrazole esters could potentially inhibit kinases within this pathway.

Conclusion

Fluorobenzyl pyrazole esters represent a promising class of compounds for drug discovery, building upon the established therapeutic relevance of the pyrazole core. Their synthesis is achievable through well-established organic chemistry methodologies. This guide provides a foundational understanding of their physical and chemical properties, synthesis, and potential biological significance. Further research into specific derivatives and their interactions with biological targets will be crucial for unlocking their full therapeutic potential.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(3-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid | C11H9FN2O2 | CID 11665716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | C12H11FN2O2 | CID 71458931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectjournals.com [connectjournals.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

The Multifaceted Biological Activities of 5-Aminopyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. Its inherent structural features allow for versatile functionalization, giving rise to derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of 5-aminopyrazole derivatives, with a focus on their anticancer, antimicrobial, antioxidant, and kinase inhibitory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to support researchers in the exploration and development of novel 5-aminopyrazole-based therapeutics.

Anticancer Activity

5-Aminopyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often attributed to the inhibition of critical cellular processes such as cell proliferation and survival.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various 5-aminopyrazole derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀) against different cancer cell lines.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Aryl azo imidazo[1,2-b]pyrazole 26a | MCF-7 | 6.1 ± 0.4 | [1] |

| Aryl azo imidazo[1,2-b]pyrazole 26b | MCF-7 | 8.0 ± 0.5 | [1] |

| Aryl azo imidazo[1,2-b]pyrazole 26c | MCF-7 | 7.4 ± 0.3 | [1] |

| Doxorubicin (Reference) | MCF-7 | 10.3 ± 0.8 | [1] |

| 3,5-diaminopyrazole-1-carboxamide XIII | HepG2 | 6.57 | [2] |

| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 | 9.54 | [2] |

| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 | 7.97 | [2] |

| Compound 24 | HepG2 | 0.05 | [3] |

| Compound 24 | Huh7 | 0.065 | [3] |

| Compound 24 | SNU-475 | 1.93 | [3] |

| Compound 24 | HCT116 | 1.68 | [3] |

| Compound 24 | UO-31 | 1.85 | [3] |

| Compound 25 | HepG2 | 0.028 | [3] |

| Compound 25 | Huh7 | 1.83 | [3] |

| Compound 25 | SNU-475 | 1.70 | [3] |

| Compound 25 | HCT116 | 0.035 | [3] |

| Compound 25 | UO-31 | 2.24 | [3] |

| AT7518 (Reference) | HepG2 | 0.411 | [3] |

| AT7518 (Reference) | Huh7 | 0.533 | [3] |

| AT7518 (Reference) | SNU-475 | 0.640 | [3] |

| AT7518 (Reference) | HCT116 | 0.557 | [3] |

| AT7518 (Reference) | UO-31 | 2.77 | [3] |

Experimental Protocols for Anticancer Activity Screening

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 5-aminopyrazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This assay is based on the ability of the SRB dye to bind to cellular proteins.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the wells five times with 1% (v/v) acetic acid and allow the plates to air dry.

-

SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 565 nm.

Antimicrobial Activity

Derivatives of 5-aminopyrazole have shown promising activity against a variety of bacterial and fungal pathogens, making them attractive candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The following table presents MIC values for selected 5-aminopyrazole derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[1,2-b]pyrazole 23 | Bacillus subtilis | 0.03 | [1] |

| Imidazo[1,2-b]pyrazole 23 | Pseudomonas aeruginosa | 0.98 | [1] |

| Ampicillin (Reference) | Bacillus subtilis | 0.03 | [1] |

| Ampicillin (Reference) | Pseudomonas aeruginosa | 0.98 | [1] |

| Pyranopyrazole 5c | E. coli | 6.25 | [4] |

| Pyranopyrazole 5c | K. pneumoniae | 6.25 | [4] |

| Pyranopyrazole 5c | L. monocytogenes | 12.5 | [4] |

| Pyranopyrazole 5c | S. aureus | 12.5 | [4] |

| Pyranopyrazole 5a, 5b, 5d, 5e | E. coli | 12.5 | [4] |

| Pyranopyrazole 5a, 5b, 5d, 5e | K. pneumoniae | 12.5 | [4] |

| Pyrazole-thiazole hybrid 24 | ΔTolC E. coli | - | [5] |

| Naphthyl-substituted pyrazole-hydrazone 6 | S. aureus | 0.78 - 1.56 | [5] |

| Naphthyl-substituted pyrazole-hydrazone 6 | A. baumannii | 0.78 - 1.56 | [5] |

| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 | [5] |

| Triazine-fused pyrazole 32 | E. cloacae | 0.48 | [5] |

| Tetracycline (Reference) | S. epidermidis | >0.97 | [5] |

| Tetracycline (Reference) | E. cloacae | >0.48 | [5] |

Experimental Protocols for Antimicrobial Activity Screening

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the inoculum over the surface of an agar plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution to each well.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity

Several 5-aminopyrazole derivatives have been identified as potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, which is implicated in numerous disease pathologies.

Quantitative Antioxidant Activity Data

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC₅₀ values or percentage of inhibition.

| Compound/Derivative | Antioxidant Activity | Reference |

| Imidazo[1,2-b]pyrazole 22 | 75.3% inhibition | [1] |

| Imidazo[1,2-b]pyrazole 23 | 72.9% inhibition | [1] |

| Ascorbic Acid (Reference) | 89% inhibition | [1] |

| 5-aminopyrazole 4b | 27.65% AA | [6] |

| 5-aminopyrazole 4c | 15.47% AA | [6] |

| Pyranopyrazole 5a | IC₅₀ = 6 µg/mL | [7] |

| Ascorbic Acid (Reference) | IC₅₀ = 9 µg/mL | [7] |

| Acylhydrazone 10b | 76.45% AA | [8] |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole 3e | IC₅₀ = 9.63 µg/mL | [9] |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole 6e | IC₅₀ = 9.66 µg/mL | [9] |

| Ascorbic Acid (Reference) | IC₅₀ = 13.67 µg/mL | [9] |

Experimental Protocol for DPPH Radical Scavenging Assay

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity or the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Kinase Inhibitory Activity

The inhibition of protein kinases is a major strategy in the development of targeted therapies for cancer and inflammatory diseases. 5-Aminopyrazole derivatives have emerged as potent inhibitors of various kinases, including p38 MAPK, FGFR, and JAK.[6][10][11]

Quantitative Kinase Inhibitory Activity Data

The inhibitory potency of 5-aminopyrazole derivatives against specific kinases is typically reported as IC₅₀ values.

| Compound/Derivative | Kinase Target | IC₅₀ (nM) | Reference |

| Ruxolitinib | JAK1 | ~3 | [11] |

| Ruxolitinib | JAK2 | ~3 | [11] |

| Ruxolitinib | JAK3 | ~430 | [11] |

| Aminopyrazole analogue | JAK2 | 2.2 | [12] |

| Aminopyrazole analogue | JAK3 | 3.5 | [12] |

| Tofacitinib | JAK2 | 77.4 | [12] |

| Tofacitinib | JAK3 | 55.0 | [12] |

| Compound 6 | FGFR3 (wild-type) | <1 | [10] |

| Compound 6 | FGFR3 (V555M mutant) | <1 | [10] |

| Compound 26n | JNK3 | - | [13] |

| Compound 26k | JNK3 | <1 | [13] |

| Compound 22 | CDK2 | 24 | [3] |

| Compound 22 | CDK5 | 23 | [3] |

| Compound 10 | Bcr-Abl | 14.2 | [3] |

Experimental Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in luminescence indicates kinase activity.

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Kinase Reaction: In a 384-well plate, incubate the recombinant kinase enzyme with its specific substrate and ATP in the presence of the test compound. Include appropriate controls (no enzyme, no inhibitor).

-

Detection: After the incubation period, add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence intensity using a plate reader.

-

Calculation: Calculate the percentage of kinase inhibition relative to the controls.

Key Signaling Pathways Targeted by 5-Aminopyrazole Derivatives

The p38 MAPK pathway is a key regulator of inflammatory responses. 5-Aminopyrazole derivatives have been shown to inhibit p38α MAP kinase, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. 5-Aminopyrazole derivatives have been developed as potent inhibitors of FGFRs, including drug-resistant mutants.

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and is involved in immunity and cell growth. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Certain 5-aminopyrazole derivatives act as inhibitors of JAK kinases.

Synthesis of Bioactive 5-Aminopyrazole Derivatives

The synthesis of 5-aminopyrazole derivatives is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon synthons. The versatility of this synthetic approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity of the resulting compounds.

General Synthetic Scheme

A common route to 5-aminopyrazoles involves the reaction of a hydrazine with an ethyl cyanoacetate derivative, followed by further functionalization.

Example Synthetic Reaction

The synthesis of certain bioactive 5-aminopyrazole derivatives can be achieved through a multi-step process, as exemplified by the preparation of compounds 1-4.[14] This involves the initial condensation to form the 5-aminopyrazole core, followed by conversion to a hydrazide, and subsequent reaction with a benzaldehyde to yield the final products.[14] The reaction yields for these steps are generally moderate to good.[14]

Conclusion

5-Aminopyrazole derivatives represent a highly valuable and versatile class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and kinase inhibitory agents underscores their significance in drug discovery and development. The synthetic accessibility of the 5-aminopyrazole scaffold allows for extensive structure-activity relationship studies, paving the way for the design of novel derivatives with enhanced potency and selectivity. This technical guide provides a solid foundation of data and methodologies to aid researchers in their endeavors to unlock the full therapeutic potential of this important heterocyclic system.

References

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl 5-Amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate in the Synthesis of Riociguat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of Riociguat, a soluble guanylate cyclase (sGC) stimulator, with a specific focus on the critical role of the intermediate, ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate. This document details the synthetic pathway, experimental protocols, and the logical progression leading to the formation of the core pyrazolo[3,4-b]pyridine structure of Riociguat.

Introduction

Riociguat is a significant therapeutic agent for the treatment of pulmonary hypertension. Its synthesis is a multi-step process involving the construction of a complex heterocyclic scaffold. A key building block in this synthesis is this compound. This intermediate provides the necessary pyrazole ring and the strategically placed amino group and ester functionality required for the subsequent annulation of the pyridine ring, forming the core structure of Riociguat.

Synthetic Pathway Overview

The synthesis of Riociguat from this compound involves a critical cyclization step to form the pyrazolo[3,4-b]pyridine ring system. This is followed by a series of transformations to introduce the final functional groups of the Riociguat molecule. The overall synthetic workflow is depicted below.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the following procedures are based on well-established synthetic methodologies for analogous pyrazole and pyrazolo[3,4-b]pyridine systems.

Step 1: Synthesis of this compound

This synthesis is a condensation reaction between 2-fluorobenzylhydrazine and a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate.

Methodology:

-

To a solution of 2-fluorobenzylhydrazine in a suitable solvent such as ethanol, an equimolar amount of diethyl ethoxymethylenemalonate is added.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

| Reagent/Parameter | Value/Condition |

| Starting Materials | 2-Fluorobenzylhydrazine, Diethyl ethoxymethylenemalonate |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours (TLC monitored) |

| Purification | Recrystallization/Column Chromatography |

| Expected Yield | 70-85% |

Table 1: Summary of reaction conditions for the synthesis of this compound.

Step 2: Synthesis of Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

The formation of the pyrazolo[3,4-b]pyridine core is achieved through a Gould-Jacobs type reaction, where the aminopyrazole undergoes cyclization with a suitable reagent like N,N-dimethylformamide diethyl acetal (DMF-DEA).

Methodology:

-

This compound is dissolved in a high-boiling point solvent such as diphenyl ether.

-

An excess of N,N-dimethylformamide diethyl acetal is added to the solution.

-

The reaction mixture is heated to a high temperature (typically 200-250 °C) to facilitate the cyclization and removal of volatile byproducts.

-

The reaction is monitored by TLC.

-

After completion, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

-

The solid product is collected by filtration and washed to yield the crude ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Further purification can be achieved by recrystallization.

| Reagent/Parameter | Value/Condition |

| Starting Material | This compound |

| Reagent | N,N-Dimethylformamide diethyl acetal (DMF-DEA) |

| Solvent | Diphenyl ether |

| Temperature | 200-250 °C |

| Reaction Time | 1-3 hours (TLC monitored) |

| Purification | Precipitation and Recrystallization |

| Expected Yield | 60-75% |

Table 2: Summary of reaction conditions for the cyclization to the pyrazolo[3,4-b]pyridine core.

Logical Relationship in the Synthesis

The logical progression of the synthesis is centered around the strategic use of the functional groups on the pyrazole intermediate. The amino group acts as a nucleophile to initiate the cyclization, while the ester group provides a handle for further modifications in the later stages of the Riociguat synthesis.

Mechanism of Action of Riociguat: A Signaling Pathway

Riociguat's therapeutic effect is derived from its role as a stimulator of soluble guanylate cyclase (sGC). In pulmonary hypertension, there is often impaired nitric oxide (NO) signaling, leading to reduced vasodilation. Riociguat acts through a dual mechanism to counteract this.

The Ascendance of Pyrazole Carboxylate Intermediates: A Technical Guide to Their Discovery and Significance in Drug Development

For Immediate Release

A deep dive into the pivotal role of pyrazole carboxylate intermediates, offering researchers and drug development professionals a comprehensive guide to their synthesis, biological significance, and application in modern therapeutics.

In the landscape of medicinal chemistry, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous blockbuster drugs. This technical guide provides an in-depth exploration of pyrazole carboxylate intermediates, elucidating their discovery, synthetic pathways, and profound impact on drug development. With a focus on quantitative data, detailed experimental methodologies, and the visualization of complex biological pathways, this document serves as an essential resource for scientists and researchers in the pharmaceutical industry.

Introduction: The Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with biological targets, making it a favored pharmacophore.[1] The incorporation of a carboxylate group provides a crucial handle for synthetic modifications, enabling the development of diverse compound libraries with tailored pharmacological profiles.[2] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of diseases, including inflammatory conditions, cancer, and neurological disorders. Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the JAK inhibitor Ruxolitinib.[1][3]

Synthetic Strategies for Pyrazole Carboxylate Intermediates

The synthesis of pyrazole carboxylate intermediates is a well-established yet evolving field, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The Knorr synthesis, a classical and widely used method, involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[4] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5][6]

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [7][8]

-

Intermediate Formation: Diethyl oxalate is reacted with a substituted acetophenone in the presence of sodium ethoxide to form the corresponding ethyl-2,4-dioxo-4-phenylbutanoate derivative.

-

Cyclization: A suspension of the dioxo-ester intermediate is treated with hydrazine hydrate in the presence of glacial acetic acid.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

1,3-Dipolar Cycloaddition

This method involves the reaction of a diazo compound with an alkyne, providing a powerful tool for the construction of the pyrazole ring with high regioselectivity.[9]

Multicomponent Reactions

One-pot multicomponent reactions have gained prominence due to their efficiency and atom economy. These reactions allow for the rapid assembly of complex pyrazole structures from simple starting materials. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazole-4-carboxylates.[10]

Microwave-Assisted Synthesis

The use of microwave irradiation can significantly accelerate the synthesis of pyrazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[11][12][13]

Table 1: Comparison of Synthetic Yields for Pyrazole Synthesis Methods

| Synthesis Method | Key Reactants | Typical Yield (%) | Reference |

| Knorr Synthesis | β-ketoester, Hydrazine | 70-95% | [5][14] |

| Multicomponent Reaction | Aldehyde, β-ketoester, Hydrazine | 85-93% | [15] |

| Microwave-Assisted | Enaminone, Hydrazine | 81-89% | [12] |

Significance in Drug Discovery and Development

Pyrazole carboxylate intermediates are instrumental in the development of drugs targeting a variety of enzymes and receptors. Their ability to serve as bioisosteres for other aromatic rings, such as benzene, can lead to improved potency and physicochemical properties.[1]

Anti-inflammatory Agents: COX-2 Inhibitors

A prime example of the successful application of pyrazole intermediates is in the development of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib. The 1,5-diarylpyrazole scaffold is crucial for the selective inhibition of COX-2 over COX-1, reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17][18]

Table 2: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 0.04 | 15 | 375 | [16] |

| SC-558 | 0.0013 | >100 | >7692 | [4] |

| Phenylbutazone | 4.3 | 2.3 | 0.53 | [4] |

Experimental Protocol: In Vitro COX Inhibition Assay [4]

-

Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in an appropriate assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction: a. In a 96-well plate, combine the assay buffer, a cofactor solution, and a fluorescent probe. b. Add the diluted test compounds. Include controls for total enzyme activity (DMSO only) and a known inhibitor. c. Add the COX-1 or COX-2 enzyme and incubate to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Measurement: Measure the rate of fluorescence increase, which is proportional to COX activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anticancer Agents: Kinase Inhibitors

Pyrazole derivatives have been extensively explored as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[1][19] The JAK-STAT signaling pathway is crucial for cytokine signaling and immune cell function.[2][5][10] By inhibiting JAK1 and JAK2, Ruxolitinib effectively downregulates this pathway, making it an effective treatment for myelofibrosis and other myeloproliferative neoplasms.[1][19]

Axitinib is another pyrazole-based kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs).[20] The VEGFR signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21] By inhibiting VEGFRs, Axitinib blocks downstream signaling, leading to reduced angiogenesis and tumor growth.[14][20]

Table 3: Anticancer Activity of Pyrazole Carboxylate Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound 8e | Telomerase | MGC-803 | 1.02 | [22] |

| Compound 22 | EGFR | MCF7 | 2.82 | [23] |

| Compound 23 | EGFR | A549 | 3.15 | [23] |

| Compound 33 | CDK2 | HCT116 | <23.7 | [23] |

| Compound 34 | CDK2 | HepG2 | <23.7 | [23] |

| Axitinib | VEGFR2 | HUVEC | 0.00017 | [12] |

Neurological and Metabolic Disorders: CB1 Receptor Antagonists

Rimonabant, a 1,5-diarylpyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist. The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy balance.[24] By blocking the CB1 receptor, Rimonabant was designed to reduce food intake and promote weight loss.[6] Although withdrawn from the market due to psychiatric side effects, the development of Rimonabant highlights the potential of pyrazole intermediates in targeting G-protein coupled receptors.[3][25]

Experimental Workflow for Discovery and Evaluation

The discovery and development of novel drugs based on pyrazole carboxylate intermediates follow a systematic workflow, from initial synthesis to comprehensive biological evaluation.

Conclusion

Pyrazole carboxylate intermediates represent a cornerstone of modern drug discovery, offering a versatile and highly adaptable scaffold for the development of novel therapeutics. Their straightforward synthesis, coupled with the ability to fine-tune their pharmacological properties through chemical modification, has led to the successful development of drugs targeting a wide range of diseases. This technical guide has provided a comprehensive overview of the synthesis, significance, and application of these pivotal intermediates, equipping researchers and drug development professionals with the knowledge to further harness their potential in the ongoing quest for new and improved medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. rsc.org [rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

Foundational Research on Fluorinated Heterocyclic Compounds in Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5] This in-depth technical guide explores the foundational research on fluorinated heterocyclic compounds, providing a comprehensive overview of their synthesis, biological activity, and mechanisms of action. The strategic placement of fluorine can lead to enhanced metabolic stability, improved binding affinity to biological targets, and modulated lipophilicity and pKa, all of which are critical for optimizing drug efficacy and safety.[6][7] This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Data Presentation: Quantitative Bioactivity of Fluorinated Heterocyclic Compounds

The following tables summarize the in vitro activity of various classes of fluorinated heterocyclic compounds against different biological targets.

Table 1: Anticancer Activity of Fluorinated Quinolone Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| 6a | MDA-MB-468 (TNBC) | ~4 | [8][9][10] |

| MCF7 (Breast Cancer) | ~10 | [8] | |

| 6b | MDA-MB-468 (TNBC) | ~5 | [8][9][10] |

| MCF7 (Breast Cancer) | ~15 | [8] | |

| 6d | MDA-MB-468 (TNBC) | ~4.5 | [8] |

| MCF7 (Breast Cancer) | ~20 | [8] | |

| 6f | MDA-MB-468 (TNBC) | 2.5 | [8][9][10] |

| MCF7 (Breast Cancer) | 5.0 | [8] | |

| Cisplatin (standard) | MDA-MB-468 (TNBC) | 5 | [8] |

Table 2: Anticancer Activity of Fluorinated Pyrimidine and Triazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Fluorinated Pyrimidine 4c | Caco2 (Colon) | Potent Activity | [11] |

| Fluorinated Pyrimidine 4d | MCF-7 (Breast) | Highly Potent | [11] |

| Fluorinated Pyrimidine 4g | MCF-7 (Breast) | Highly Potent | [11] |

| Fluorinated Triazole 37 | MGC-803 (Gastric) | 1.62 - 20.84 | [12] |

| Fluorinated Triazole 38 | MGC-803 (Gastric) | 0.76 - 13.55 | [12] |

| Fluorinated Triazole 79 | MCF-7 (Breast) | 11.18 ± 1.01 | [12] |

| Fluorinated Triazole 80 | HeLa (Cervical) | 33.15 ± 2.14 | [12] |

Table 3: Antifungal Activity of Fluorinated Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Bistriazole 11a | Candida krusei ATCC 6258 | 32 | [13] |

| Fluconazole (standard) | Candida krusei ATCC 6258 | 32 | [13] |

Table 4: Pharmacokinetic Parameters of Selected Fluoroquinolone Antibiotics

| Drug | Bioavailability (%) | Elimination Half-life (h) | Primary Elimination Route | Reference |

| Ciprofloxacin | 50-85 | 3-5 | Renal | [2][9] |

| Levofloxacin | 99 | 6-8 | Renal | [2][8] |

| Moxifloxacin | 86-90 | 9-16 | Hepatic/Renal | [2] |

| Gatifloxacin | 96 | 7-14 | Renal | [2] |

| Gemifloxacin | ~71 | 6-9 | Renal/Hepatic | [2] |

Table 5: Inhibition Constants (Ki) of Selected Fluorinated HIV-1 Protease Inhibitors

| Inhibitor | Ki | Reference |

| Amprenavir | 135 pM | [14] |

| Tipranavir | 82 pM | [14] |

| Darunavir | 16 pM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of fluorinated heterocyclic compounds.

Protocol 1: Synthesis of 2-Fluoro-6-phenylpyridine via C-H Fluorination

This protocol is adapted from a method utilizing AgF₂ for the direct C-H fluorination of pyridines.[2]

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Celite

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-phenylpyridine (1.0 equiv) in anhydrous acetonitrile.

-

With vigorous stirring, add silver(II) fluoride (AgF₂) (1.2 equiv) to the solution in one portion.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove insoluble silver salts.

-

Wash the Celite pad with ethyl acetate.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-fluoro-6-phenylpyridine.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general procedure to determine the cytotoxic effects of a fluorinated heterocyclic compound on a cancer cell line.[16][17]

Materials:

-

Cancer cell line of interest (e.g., HepG-2, MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Fluorinated test compound

-

Doxorubicin (or other standard anticancer drug) as a positive control

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a suitable density (e.g., 1x10⁴ cells/well) in 200 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the fluorinated test compound and the positive control in the growth medium.

-

After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds and controls. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This protocol is used to assess the ability of a compound to inhibit the activity of topoisomerase I.[3][9][10][18]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Fluorinated test compound

-

Camptothecin (as a positive control)

-

Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the fluorinated test compound at various concentrations. Include a positive control (camptothecin) and a no-enzyme control.

-

Initiate the reaction by adding a suitable amount of Topoisomerase I to each tube (except the no-enzyme control).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control reaction where the DNA is relaxed by the enzyme.

Protocol 4: Cellular Uptake Assay using LC-MS/MS

This protocol provides a quantitative method to measure the intracellular concentration of a fluorinated compound.[17][19][20][21]

Materials:

-

Cell line of interest

-

Complete growth medium

-

Fluorinated test compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., methanol/water mixture)

-

Acetonitrile

-

Internal standard for LC-MS/MS

-

Multi-well cell culture plates

-

LC-MS/MS system

Procedure:

-

Seed cells in multi-well plates and incubate until they reach the desired confluency.

-

Treat the cells with the fluorinated test compound at a specific concentration and for various time points.

-

At each time point, rapidly wash the cells with ice-cold PBS to remove the extracellular compound.

-

Lyse the cells by adding the lysis buffer to each well.

-

Collect the cell lysate and add an internal standard.

-

Perform protein precipitation by adding acetonitrile, followed by centrifugation to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Develop and validate an LC-MS/MS method for the quantification of the fluorinated compound.

-

Analyze the samples and determine the intracellular concentration of the compound, which is typically normalized to the total protein amount in the cell lysate (determined by a separate protein assay like BCA).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways modulated by fluorinated heterocyclic compounds.

Caption: EGFR signaling pathway and its inhibition by Gefitinib.

Caption: Mechanism of DNA gyrase inhibition by fluoroquinolones.

Experimental Workflows

The following diagrams illustrate typical experimental workflows in the research and development of fluorinated heterocyclic compounds.

Caption: High-throughput screening workflow for kinase inhibitors.

Caption: Workflow for synthesis and biological evaluation.

References

- 1. Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. biologydiscussion.com [biologydiscussion.com]

- 11. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An immuno-dot blot assay for screening histidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) for ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is recognized as a key component in the development of therapeutic agents, particularly as an intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators.[1][2][3] sGC is a crucial enzyme in the nitric oxide signaling pathway, and its stimulation has emerged as a promising strategy for the treatment of various cardiovascular diseases. This document provides a comprehensive overview of the available spectroscopic data and a putative synthetic protocol for this compound, compiled from publicly accessible chemical data and related synthetic methodologies.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 256504-39-9 |

| Molecular Formula | C₁₃H₁₄FN₃O₂ |

| Molecular Weight | 263.27 g/mol |

| Appearance | Likely a solid |

| Purity | Commercially available up to ≥98% |

(Data sourced from commercial supplier information)[4]

Spectroscopic Data

While full spectra are not publicly available, the following data has been indicated as available through commercial suppliers, such as Pharmaffiliates, which lists FTIR, ¹H NMR, and ¹³C NMR data for this compound.[5] The expected spectral characteristics are outlined below based on the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet for the -CH₂- and a triplet for the -CH₃), the benzyl -CH₂- protons (a singlet), the pyrazole ring proton (a singlet), the amino group protons (a broad singlet), and the four protons of the fluorobenzyl aromatic ring (multiplets).

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the ethyl group carbons, the benzylic carbon, and the carbons of the 2-fluorobenzyl group. The carbon attached to the fluorine atom will likely show a characteristic coupling (¹J-CF).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to:

-

N-H stretching of the amino group (around 3300-3500 cm⁻¹)

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)

-

C=O stretching of the ester group (around 1700-1730 cm⁻¹)

-

C=N and C=C stretching of the pyrazole and benzene rings (in the fingerprint region, 1400-1600 cm⁻¹)

-

C-F stretching (around 1000-1400 cm⁻¹)

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.27). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the benzyl group, and other characteristic fragments.

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the public domain. However, based on established synthetic routes for analogous pyrazole derivatives, a plausible synthetic pathway can be proposed.[6][7][8] The synthesis would likely involve a multi-step process.

Proposed Synthetic Workflow

References

- 1. WO2016044447A1 - Pyrazole derivatives as sgc stimulators - Google Patents [patents.google.com]

- 2. This compound | 256504-39-9 [chemicalbook.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemscene.com [chemscene.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability Profile of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview based on predicted data and the known physicochemical properties of structurally related compounds. Specific experimental data for ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate is not extensively available in public literature. The protocols described herein are standardized methodologies for determining the solubility and stability of small molecule drug candidates.

Introduction

This compound (CAS No. 256504-39-9) is a substituted pyrazole derivative. The pyrazole scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2][3] This particular compound serves as an intermediate in the synthesis of stimulators of soluble guanylate cyclase, a key enzyme in cardiovascular signaling pathways.[4][5] Understanding its solubility and stability is critical for its handling, formulation, and the development of any subsequent active pharmaceutical ingredients (APIs).

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in various experimental and physiological systems. The following table summarizes the available and predicted properties for this compound.

| Property | Value | Source |

| CAS Number | 256504-39-9 | [6] |

| Molecular Formula | C₁₃H₁₄FN₃O₂ | [5] |

| Molecular Weight | 263.27 g/mol | [5] |

| Predicted Boiling Point | 451.9 ± 40.0 °C | [5] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [5] |

| Predicted pKa | 1.50 ± 0.10 | [5] |

| Predicted LogP | 1.41 (at 20°C and pH 7) | [5] |

Projected Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various stages of drug development, from in vitro assays to in vivo administration. While specific experimental solubility data for this compound is not publicly available, a qualitative assessment can be made based on its structural features. The presence of the ethyl ester, fluorobenzyl group, and the pyrazole ring suggests a degree of lipophilicity. Conversely, the amino group and the nitrogen atoms within the pyrazole ring provide sites for hydrogen bonding, which may contribute to aqueous solubility, likely in a pH-dependent manner.

The projected solubility in common laboratory solvents is presented below.

| Solvent | Projected Solubility | Rationale |

| Water (neutral pH) | Low to Insoluble | The molecule is largely non-polar. The predicted LogP of 1.41 suggests limited aqueous solubility. |

| Aqueous Buffers (e.g., PBS pH 7.4) | Low | Similar to water, but may be slightly influenced by salt content. |

| Aqueous Buffers (acidic pH) | Moderate | The amino group and pyrazole nitrogens can be protonated at low pH, increasing polarity and solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for dissolving drug candidates for screening.[7] |

| Ethanol, Methanol | Soluble | Polar protic solvents capable of hydrogen bonding with the solute. |

| Acetone, Acetonitrile | Soluble | Polar aprotic solvents suitable for dissolving moderately polar compounds. |

| Dichloromethane, Chloroform | Soluble | Non-polar organic solvents that can solvate the lipophilic regions of the molecule. |

Projected Stability Profile & Degradation Pathways

The chemical stability of a compound dictates its shelf-life, storage conditions, and potential for generating impurities over time. The pyrazole ring itself is generally considered a stable aromatic system, contributing to the metabolic stability of many pyrazole-containing drugs.[1][8] However, the substituents on the pyrazole core are more likely to be involved in degradation reactions.

Potential Degradation Pathways:

-

Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions. This is often a primary degradation pathway for ester-containing compounds, yielding the corresponding carboxylic acid.

-

Oxidation: The 5-amino group may be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.[9]

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common consideration for aromatic and heteroaromatic compounds.[10]

-

Thermal Degradation: While likely stable at ambient temperatures, elevated temperatures could lead to decomposition.[10]

The following diagram illustrates the most probable degradation pathways for this molecule.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 256504-39-9 [chemicalbook.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound [ponodabio.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. ijisrt.com [ijisrt.com]

- 10. Forced Degradation Studies - STEMart [ste-mart.com]

Methodological & Application

Synthesis Protocol for Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: Application Notes for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals